molecular formula C14H21BrN2O3 B2796102 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide CAS No. 1797537-61-1

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide

Cat. No.: B2796102
CAS No.: 1797537-61-1
M. Wt: 345.237
InChI Key: NOMUNXDONGTDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a tetrahydropyran ring attached to a furan-2-carboxamide core

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes and interactions.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry

    Materials Science: Explored for use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

Target of Action

The primary targets of the compound “5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Once the mode of action and the biochemical pathways affected by the compound are understood, it will be possible to predict the potential effects of the compound on cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide typically involves multiple steps:

    Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with the appropriate amine.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring can be introduced through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carboxamide group can lead to the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted furan derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide: Characterized by the presence of a bromine atom, dimethylaminoethyl group, and tetrahydropyran ring.

    Other Furan Carboxamides: Compounds with similar core structures but different substituents, such as halogens, alkyl groups, or other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other furan carboxamides.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3/c1-16(2)7-8-17(11-5-9-19-10-6-11)14(18)12-3-4-13(15)20-12/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMUNXDONGTDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.